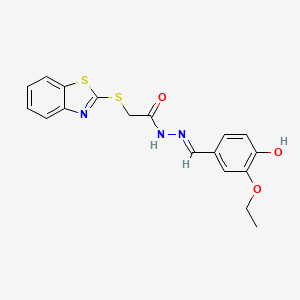
2-(1,3-benzothiazol-2-ylsulfanyl)-N'-(3-ethoxy-4-hydroxybenzylidene)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(BENZOTHIAZOL-2-YLSULFANYL)-ACETIC ACID (3-ETHOXY-4-HO-BENZYLIDENE)-HYDRAZIDE is a complex organic compound that features a benzothiazole moiety, a sulfanyl group, and a hydrazide linkage. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZOTHIAZOL-2-YLSULFANYL)-ACETIC ACID (3-ETHOXY-4-HO-BENZYLIDENE)-HYDRAZIDE typically involves multiple steps:
Formation of Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.
Introduction of Sulfanyl Group: The benzothiazole derivative can be reacted with a suitable thiolating agent to introduce the sulfanyl group.
Acetic Acid Derivative Formation: The sulfanyl benzothiazole can be further reacted with chloroacetic acid to form the acetic acid derivative.
Hydrazide Formation: The final step involves the condensation of the acetic acid derivative with 3-ethoxy-4-hydroxybenzaldehyde in the presence of hydrazine hydrate to form the hydrazide linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the hydrazide linkage, potentially converting it to an amine.
Substitution: The benzothiazole moiety may participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology
In biological research, such compounds are often investigated for their potential as enzyme inhibitors, antimicrobial agents, or anticancer drugs.
Medicine
Industry
In industry, the compound could be used in the synthesis of dyes, pigments, or other specialty chemicals.
Mécanisme D'action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The benzothiazole moiety could interact with aromatic amino acids in the enzyme, while the hydrazide linkage could form hydrogen bonds with active site residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(BENZOTHIAZOL-2-YLSULFANYL)-ACETIC ACID HYDRAZIDE: Lacks the benzylidene group, potentially altering its biological activity.
BENZOTHIAZOL-2-YL SULFANYL ACETIC ACID: Lacks the hydrazide linkage, which may reduce its pharmacological potential.
3-ETHOXY-4-HYDROXYBENZALDEHYDE HYDRAZIDE: Lacks the benzothiazole moiety, which could affect its ability to interact with biological targets.
Uniqueness
The combination of the benzothiazole moiety, sulfanyl group, and hydrazide linkage in 2-(BENZOTHIAZOL-2-YLSULFANYL)-ACETIC ACID (3-ETHOXY-4-HO-BENZYLIDENE)-HYDRAZIDE makes it a unique compound with potential applications in various fields. Its structure allows for multiple points of interaction with biological targets, making it a promising candidate for further research.
Propriétés
Formule moléculaire |
C18H17N3O3S2 |
|---|---|
Poids moléculaire |
387.5 g/mol |
Nom IUPAC |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H17N3O3S2/c1-2-24-15-9-12(7-8-14(15)22)10-19-21-17(23)11-25-18-20-13-5-3-4-6-16(13)26-18/h3-10,22H,2,11H2,1H3,(H,21,23)/b19-10+ |
Clé InChI |
GMAYDOLBYGFOLS-VXLYETTFSA-N |
SMILES isomérique |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2)O |
SMILES canonique |
CCOC1=C(C=CC(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3S2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(5E)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11988123.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11988133.png)
![2-methoxy-4-[(E)-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}methyl]phenyl acetate](/img/structure/B11988139.png)
![4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl thiophene-2-carboxylate](/img/structure/B11988141.png)
![2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-4-pyridinylmethylidene]acetohydrazide](/img/structure/B11988148.png)


![3-(2-methoxy-1-naphthyl)-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11988164.png)

![N-(4-ethoxyphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B11988169.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide](/img/structure/B11988178.png)


